2-(p-Aminoanilino)benzoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-N-(1,3-benzoxazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H11N3O/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H,15,16) |
InChI Key |
DKVOCGXYEMINRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2 P Aminoanilino Benzoxazole and Analogues
Cyclization Reactions Utilizing o-Aminophenols as Precursors
The most prevalent and versatile approach for the synthesis of 2-substituted benzoxazoles involves the cyclization of o-aminophenols with a variety of carbonyl-containing compounds. This strategy allows for the direct installation of the desired substituent at the 2-position of the benzoxazole (B165842) ring.
Condensation with Carbonyl Compounds (Aldehydes, Ketones, Carboxylic Acids, Esters, Acyl Chlorides)
The condensation of o-aminophenols with a range of carbonyl compounds, including aldehydes, ketones, carboxylic acids, esters, and acyl chlorides, represents a cornerstone in benzoxazole synthesis. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic benzoxazole ring.
The synthesis of 2-(p-Aminoanilino)benzoxazole would likely involve the condensation of o-aminophenol with a p-aminobenzaldehyde derivative or a p-aminobenzoic acid derivative. The choice of the carbonyl compound and the reaction conditions, particularly the catalyst, plays a crucial role in the efficiency and selectivity of the synthesis.
While the condensation with aldehydes is widely reported for the synthesis of 2-arylbenzoxazoles, the use of ketones can also be employed. For instance, the reaction of o-aminophenols with acetophenones, catalyzed by sulfur in DMSO, has been shown to produce 2-benzoylbenzoxazoles through a process involving a Willgerodt-type rearrangement and subsequent oxidation. A similar strategy could potentially be adapted for the synthesis of analogues of this compound.
Carboxylic acids and their derivatives, such as acyl chlorides and esters, are also common precursors. The reaction with carboxylic acids often requires high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA). Acyl chlorides, being more reactive, can undergo condensation under milder conditions.
Table 1: Synthesis of 2-Arylbenzoxazoles via Condensation of o-Aminophenol with Aldehydes using Various Catalysts
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Samarium Triflate | Ethanol (B145695)/Water | 60 | 2-5 h | 72-96 | |
| Zinc Sulfide Nanoparticles | Ethanol | 70 | 60 min | 80-96 | |
| Copper(II) Ferrite (B1171679) Nanoparticles | NMP | 120 | 8 h | up to 99 | |
| TiO2–ZrO2 | Acetonitrile (B52724) | 60 | 15-25 min | 83-93 | |
| KF–Al2O3 | Acetonitrile | Room Temp | 45-90 min | 83-95 | |
| Pd(PPh3)4 | Dioxane | Room Temp | - | Moderate to Excellent | |
| Ni(II) Complexes | DMF | 80 | 3-4 h | 87-94 |
The development of efficient catalytic systems has been instrumental in advancing the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and improved selectivity. A wide array of catalysts, ranging from metal triflates to various nanoparticles and complexes, have been explored.
Samarium Triflate (Sm(OTf)₃) : This water-tolerant Lewis acid has been effectively used as a reusable catalyst for the condensation of o-aminophenols with aldehydes in an aqueous ethanol medium, providing excellent yields under mild conditions.
Zinc Sulfide (ZnS) Nanoparticles : As a heterogeneous catalyst, ZnS nanoparticles have demonstrated high efficiency in the one-pot synthesis of benzoxazole derivatives from o-aminophenols and aldehydes in ethanol, offering advantages such as high yields, short reaction times, and easy catalyst recovery.
Copper(II) Ferrite (CuFe₂O₄) Nanoparticles : These magnetic nanoparticles serve as a recyclable catalyst for the synthesis of substituted benzoxazoles. Their magnetic nature allows for easy separation from the reaction mixture, making them a sustainable choice.
Molecular Sieves : 4Å molecular sieves have been utilized as an additive in the synthesis of benzoxazole derivatives, for example, in the cyclization and N-difluoromethylation of 2-aminophenol (B121084). They primarily act as dehydrating agents, driving the equilibrium towards product formation.
Ag@TiO₂ Nanocomposites : Silver-decorated titanium dioxide nanocomposites have been reported as a novel and recyclable catalyst for the one-pot synthesis of benzoxazole derivatives from the condensation of 2-aminophenol with various carbonyl compounds, including aldehydes, orthoesters, and carboxylic acids, in aqueous media at room temperature.
Pd(II) Complexes : Palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂, have been employed in the aerobic oxidative synthesis of 2-aminobenzoxazoles from o-aminophenols and isocyanides. These reactions proceed under mild conditions and exhibit a broad substrate scope.
Ni(II) Complexes : Nickel(II) complexes of benzoyl hydrazones have been shown to catalyze the intramolecular cyclization of o-aminophenol and aromatic aldehydes, affording 2-aryl benzoxazoles in high yields with low catalyst loading.
TiO₂–ZrO₂ : This mixed oxide material has been reported as a green and efficient catalyst for the synthesis of 2-aryl benzoxazole derivatives from the reaction of o-aminophenol and aromatic aldehydes.
KF–Al₂O₃ : Potassium fluoride (B91410) supported on alumina (B75360) acts as a solid base catalyst for the synthesis of 2-substituted benzoxazoles from the reaction of o-aminophenol with acyl chlorides, offering high yields and good recyclability.
Detailed investigations into the reaction kinetics and thermodynamics of the formation of this compound are not extensively reported in the literature. However, general principles of condensation and cyclization reactions apply. The reaction rate is influenced by factors such as the nature of the reactants, the catalyst used, the solvent, and the temperature. The electron-donating or electron-withdrawing nature of the substituents on both the o-aminophenol and the carbonyl compound can significantly affect the reaction kinetics. Generally, electron-withdrawing groups on the aldehyde can accelerate the initial nucleophilic attack by the amino group of the o-aminophenol.
The thermodynamics of the reaction are governed by the relative stability of the reactants and products. The formation of the aromatic benzoxazole ring is a thermodynamically favorable process, which drives the reaction to completion. The removal of water or other small molecules formed during the cyclization step can further shift the equilibrium towards the product side. Kinetic studies on the aerobic oxidation of 2-aminophenol catalyzed by copper(II) complexes have been conducted, providing insights into the catalytic efficiency and the structure-function relationship of the catalysts. Such studies, if applied to the synthesis of this compound, could provide valuable information for process optimization.
Reactions with Isothiocyanates and Orthoesters
Alternative precursors to carbonyl compounds for the synthesis of benzoxazole derivatives include isothiocyanates and orthoesters.
The reaction of o-aminophenols with isothiocyanates provides a route to 2-aminobenzoxazoles. This reaction can proceed through the formation of a thiourea (B124793) intermediate, followed by cyclodesulfurization. Various reagents, including triphenylbismuth (B1683265) dichloride and systems like elemental sulfur/K₂CO₃, have been used to promote this transformation. An electrochemical method for the synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates has also been developed.
Orthoesters, such as triethyl orthoformate, can react with o-aminophenols to yield 2-unsubstituted or 2-substituted benzoxazoles. This reaction is often catalyzed by acids and proceeds through the formation of an intermediate that undergoes cyclization and elimination of alcohol molecules. Functionalized orthoesters can be used to introduce a variety of substituents at the 2-position of the benzoxazole ring.
Oxidative Cyclization Protocols
Oxidative cyclization represents another important strategy for the synthesis of benzoxazoles. In these protocols, a pre-formed Schiff base or a related intermediate undergoes an oxidation reaction to facilitate the cyclization and aromatization to the benzoxazole ring.
A variety of oxidizing agents have been employed for this purpose, including elemental sulfur, which has been used in the oxidative rearranging coupling of o-aminophenols and ketones. Other methods involve the use of hypervalent iodine reagents or metal-based oxidants. The choice of the oxidant and the reaction conditions can influence the efficiency and selectivity of the cyclization.
Table 2: Oxidative Cyclization Methods for Benzoxazole Synthesis
| Precursors | Oxidant/Catalyst | Key Features | Reference |
| Catechols and Primary Amines | DDQ or O₂/water | Metal-free synthesis | |
| o-Aminophenols and Isocyanides | Pd(II) catalyst/Air | Aerobic oxidation, mild conditions | |
| o-Aminophenols and Ketones | Elemental Sulfur/N-methylpiperidine | Mild conditions for 2-alkylbenzoxazoles | |
| o-Aminophenols and Aldehydes | Sulfur/Na₂S | Eco-friendly, ambient temperature |
The use of molecular oxygen from the air as the terminal oxidant in the synthesis of benzoxazoles is a highly attractive approach from a green chemistry perspective. Aerobic oxidation pathways typically involve a metal catalyst that can facilitate the transfer of electrons from the substrate to oxygen.
Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides has been successfully developed for the synthesis of 2-aminobenzoxazoles. This methodology offers mild reaction conditions and avoids the use of stoichiometric oxidants. Similarly, cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with isonitriles has been reported to furnish 2-aminobenzoxazoles in good to excellent yields. Copper(II) complexes have also been shown to catalyze the aerobic oxidation of 2-aminophenol, mimicking the function of the enzyme phenoxazinone synthase. These catalytic systems often involve the formation of metal-peroxo or metal-oxo species as key intermediates in the oxidation cycle.
Electrochemical Oxidation/Cyclization Mechanisms
Electrochemical synthesis has emerged as an appealing method for benzoxazole formation due to its high atom economy and sustainability. The mechanisms involved in the electrochemical oxidation and cyclization for forming the benzoxazole ring are multifaceted and depend on the specific protocol, such as direct or indirect (mediated) electrolysis.
In direct electrosynthesis, substrates are oxidized directly at the electrode to initiate the cyclization cascade. For instance, benzoxazoles can be prepared from anilides under galvanostatic (constant current) conditions. This approach, while operationally simple, has been demonstrated primarily for substrates with specific para-substituents like fluorine, chlorine, or methoxy (B1213986) groups.
Indirect, or "ex-cell," electrochemical synthesis offers a more versatile approach by using a redox mediator. A common strategy involves the electrochemical generation of a hypervalent iodine(III) species from an iodine(I) precursor. This potent oxidant is then used in a separate chemical reaction to effect the oxidative cyclization of a pre-formed Schiff base (an imine derived from a 2-aminophenol). This method is compatible with a broad range of redox-sensitive functional groups that might not withstand direct electrolysis.
Several mechanistic pathways have been proposed for these cyclizations. One plausible mechanism involves the following steps:
Single-Electron Transfer (SET): The electrochemically generated oxidant accepts an electron from the electron-rich Schiff base, forming a radical cation intermediate.
Cyclization: This intermediate undergoes intramolecular cyclization.
Proton Loss and Aromatization: Subsequent loss of a proton and rearomatization yield the final benzoxazole product.
An alternative pathway suggests that a nucleophilic phenolic oxygen reacts with the mediator in a ligand exchange process, forming an aryloxy-λ³-iodane intermediate. The decomposition of this intermediate, followed by cyclization and proton loss, leads to the benzoxazole. Experimental and computational studies, including DFT calculations, support a concerted reductive elimination mechanism as a highly plausible route for benzoxazole formation in certain mediated reactions.
Utilization of Specialized Reagents
The synthesis of benzoxazole analogues, particularly those with an amino group at the 2-position, often employs specialized reagents designed to act as C1 synthons or activating agents. These reagents provide efficient pathways that can avoid harsh conditions or the use of highly toxic precursors like cyanogen (B1215507) bromide.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): This non-hazardous, air-stable electrophilic cyanating agent is an effective reagent for synthesizing 2-aminobenzoxazoles from 2-aminophenols. nih.govnih.gov The reaction is typically facilitated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the cyano group of NCTS. nih.govacs.org The proposed mechanism involves the nucleophilic attack of the amino group of the 2-aminophenol on the activated cyano group, followed by intramolecular cyclization of the hydroxyl group onto the newly formed carbon-nitrogen double bond. nih.gov This method is noted for its operational simplicity and wide substrate scope. nih.govacs.org
Tetraalkyl Orthocarbonates and 1,1-Dichlorodiaryloxymethanes: Tetramethyl orthocarbonate and 1,1-dichlorodiphenoxymethane serve as versatile reagents in one-pot procedures for synthesizing 2-aminobenzoxazoles. These reactions bring together a 2-aminophenol, an amine, and the orthocarbonate or dichlorodiphenoxymethane (B1309874) under mild conditions to provide the target molecules in modest to excellent yields. These methods offer a significant advantage by avoiding the multi-step preparation of intermediates often required in classical routes.
The table below summarizes the application of these specialized reagents in the synthesis of 2-aminobenzoxazole (B146116) analogues.
| Reagent | Substrate(s) | Key Conditions | Product | Yield Range | Ref. |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 2-Aminophenol | Lewis acid (BF₃·Et₂O), reflux in 1,4-dioxane | 2-Aminobenzoxazole | Good to Excellent | nih.govacs.org |
| Tetramethyl Orthocarbonate | 2-Aminophenol, Amine | Mild, one-pot procedure | 2-Aminobenzoxazole derivative | Modest to Excellent | |
| 1,1-Dichlorodiphenoxymethane | 2-Aminophenol, Amine | Mild, one-pot procedure | 2-Aminobenzoxazole derivative | Modest to Excellent |
Post-Synthetic Modifications and Derivatization Pathways for the Aniline (B41778) Moiety
In principle, the primary amino group of the aniline ring is a versatile functional handle. Standard organic transformations for aromatic amines could theoretically be applied, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reductive amination or nucleophilic substitution.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
However, without specific literature examples for this compound, the feasibility and specific conditions for these transformations on this substrate remain speculative.
The reactivity of the para-amino group would be characteristic of a primary aromatic amine. One of the most fundamental reactions is diazotization. slideshare.net Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. organic-chemistry.org This intermediate is highly versatile and can undergo a variety of subsequent reactions, known as Sandmeyer or coupling reactions, to introduce a wide range of substituents (e.g., halides, cyano, hydroxyl groups) or to form azo dyes by coupling with activated aromatic compounds like phenols or anilines. slideshare.netorganic-chemistry.org While this is a classic reaction for aromatic amines, its specific application to this compound has not been detailed in the available research.
Green Chemistry Approaches in Benzoxazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzoxazole derivatives to reduce environmental impact, minimize waste, and improve safety. nih.gov These approaches focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.
Key green strategies include:
Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. Some methods utilize water as the medium, leveraging its low cost and minimal environmental impact.
Catalysis: Employing catalysts that are reusable and non-toxic. Examples include magnetic nanoparticles, which can be easily recovered from the reaction mixture using an external magnet, and solid-supported catalysts like ionic liquids grafted onto silica.
Energy Efficiency: Utilizing microwave irradiation or ultrasonication to accelerate reactions. d-nb.info These techniques often lead to significantly shorter reaction times, reduced energy consumption, and higher product yields compared to conventional heating methods. d-nb.info
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, with water often being the only byproduct.
The table below highlights several green chemistry approaches used in benzoxazole synthesis.
| Green Approach | Catalyst / Medium | Energy Source | Key Advantages | Ref. |
| Catalysis in Green Solvent | Palladium complexes in ethanol | Conventional Heating (50 °C) | Reusable catalyst, air as oxidant, water as only byproduct | nih.gov |
| Nanocatalysis | Magnetic Nanoparticle-supported Ionic Liquid | Ultrasound Sonication | Solvent-free, rapid reaction, easy catalyst recovery | |
| Microwave-Assisted Synthesis | Iodine | Microwave Irradiation | Solvent-free, short reaction time, high yields | |
| Grinding Method | Potassium ferrocyanide | Mortar and Pestle (RT) | Solvent-free, very short reaction time (<2 min), non-toxic catalyst | nih.gov |
Synthesizing benzoxazoles under solvent-free conditions is a particularly effective green chemistry strategy that minimizes the use of volatile organic compounds (VOCs). These methods not only reduce environmental pollution but also simplify product purification and can lead to improved reaction efficiency.
Several solvent-free protocols have been developed:
Microwave-Assisted Synthesis: The condensation of 2-aminophenols with aldehydes can be efficiently conducted under solvent-free conditions using microwave irradiation, often with a simple oxidant like iodine. This combination dramatically reduces reaction times from hours to minutes and provides high yields of the desired benzoxazoles.
Grinding Method (Mechanochemistry): A simple and highly efficient method involves grinding 2-aminophenol and an aromatic aldehyde in a mortar and pestle at room temperature with a non-toxic catalyst such as potassium ferrocyanide. nih.gov This technique is extremely rapid, often completing within minutes, and avoids the need for any solvent or external heating. nih.gov
Catalytic Reactions under Heating: The use of heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, allows for the synthesis of benzoxazoles by heating a mixture of 2-aminophenol and an aldehyde without any solvent. The catalyst can be easily recovered by centrifugation and reused multiple times without a significant loss of activity.
These solvent-free approaches represent a significant advancement towards more sustainable and economical production of benzoxazole derivatives.
Aqueous Media Reactions
The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-flammability, and environmental benefits. For the synthesis of benzoxazole derivatives, reactions in aqueous media often utilize water-tolerant catalysts. A simple, green, and efficient method for the synthesis of benzoxazoles and benzothiazoles involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium under mild reaction conditions. organic-chemistry.org This approach provides a more sustainable alternative to traditional methods that often rely on volatile organic solvents. A practical copper-catalyzed amination of benzoxazole with secondary amines has also been developed in water, highlighting the potential for forming the C-N bond in aqueous systems. figshare.comresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. eurekaselect.comresearchgate.netciac.jl.cn This method has been successfully applied to the synthesis of benzoxazoles, often providing the desired products in significantly shorter reaction times compared to conventional heating. nih.gov For instance, the environmentally benign synthesis of benzoxazoles has been achieved through the cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent (DES) as a catalyst under microwave irradiation. mdpi.comresearchgate.net The DES, such as [CholineCl][oxalic acid], not only acts as a catalyst but also facilitates rapid heat transfer from the microwave irradiation to the reaction mixture. mdpi.com Another eco-friendly protocol utilizes a Brønsted and Lewis dual acidic (Hf-BTC) catalyst for the synthesis of 2-phenyl benzoxazole derivatives under microwave irradiation and solvent-free conditions. nih.gov This catalyst has demonstrated reusability for up to five runs without a significant loss in activity. nih.gov
| Catalyst/Conditions | Starting Materials | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| [CholineCl][oxalic acid] (DES) | 2-aminophenols and benzaldehydes | Not specified | Good to excellent | mdpi.com |
| Hf-BTC (dual acidic catalyst), solvent-free | 2-aminophenol and benzoyl chloride | 15 min | 30-85% | nih.gov |
| ZnCl2, isopropanol | 2-aminophenol and carbodiimides | 30 min | 90-94% | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound irradiation offers another green and efficient alternative for promoting organic reactions. researchgate.netresearchgate.netresearchgate.netnih.gov Sonochemistry can significantly reduce reaction times and improve yields in the synthesis of benzoxazole derivatives. researchgate.netresearchgate.net For example, a green method for the synthesis of benzoxazoles and benzothiazoles with moderate to good yields has been developed using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication. bohrium.comnih.gov This method is performed under mild conditions, with water being the only byproduct. bohrium.com The use of ultrasound has been shown to be more efficient and safer than conventional heating in this context. bohrium.com
Mechanochemical Reactions
Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free technique that has gained traction as a sustainable method for organic transformations. oup.comoup.com A straightforward, one-pot synthesis of 2-anilinobenzoxazoles and their benzothiazole (B30560) analogues has been developed under mechanochemical ball-milling and solvent-free conditions. oup.comoup.comresearchgate.net This protocol involves the reaction of anilines, carbon disulfide, and 2-aminophenol. oup.comoup.com Key advantages of this method include the use of inexpensive or no cyclodesulfurization reagent, no need for the separation of the in situ generated isothiocyanate, short reaction times, and a simple work-up procedure. oup.comoup.comresearchgate.net
Application of Recyclable Catalytic Systems (e.g., Heterogeneous Catalysts, Ionic Liquids)
The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes.
Heterogeneous Catalysts: A variety of heterogeneous catalysts have been employed for the synthesis of benzoxazoles, offering the significant advantage of easy separation and recyclability. nih.gov Nano SnO2 has been used as a recyclable catalyst for the synthesis of 2-aryl and 2-alkylbenzoxazole derivatives. ias.ac.in Other metal oxides, such as alumina and TiO2-ZrO2, have also been utilized, promoting facile and eco-friendly synthesis. nih.gov For instance, the TiO2-ZrO2-catalyzed reaction between 2-aminophenol and aromatic aldehydes in acetonitrile proceeds rapidly (15–25 minutes) at 60 °C, providing high yields (83–93%). nih.gov Copper(II) ferrite nanoparticles, which are air-stable and recyclable, serve as an effective catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org These nanocatalysts can be recovered using an external magnet and reused multiple times without a significant loss of activity. organic-chemistry.org
Ionic Liquids: Ionic liquids (ILs) have garnered significant interest as green reaction media and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and non-flammability. researchgate.netnih.govtandfonline.comsemanticscholar.org They have been successfully used in the synthesis of 2-aminobenzoxazoles. nih.gov For example, the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) catalyzes the direct oxidative amination of benzoxazoles at room temperature, providing good to excellent yields. nih.govmdpi.com This catalyst can be easily recycled and reused for at least four cycles with similar efficacy. nih.gov Another approach utilizes a reusable Brønsted acidic ionic liquid gel (BAIL gel) for the condensation–aromatization of o-aminophenols and benzaldehydes under solvent-free conditions. nih.govacs.org This method is characterized by high yields, a recyclable catalyst, and simple work-up. nih.govacs.org Furthermore, bis-ionic liquids like 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) have been shown to be effective catalysts for the synthesis of novel benzoxazoles at room temperature under solvent-free conditions. tandfonline.com
| Catalyst Type | Specific Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Heterogeneous | Nano SnO2 | Recyclable, efficient for 2-aryl/alkylbenzoxazoles | ias.ac.in |
| Heterogeneous | TiO2-ZrO2 | Green catalyst, short reaction time, high yield | nih.gov |
| Heterogeneous | Copper(II) ferrite nanoparticles | Air-stable, magnetically recoverable, reusable | organic-chemistry.org |
| Ionic Liquid | 1-butylpyridinium iodide ([BPy]I) | Recyclable, mild room temperature reaction | nih.gov |
| Ionic Liquid | Brønsted acidic ionic liquid gel (BAIL gel) | Reusable, solvent-free, high yields, simple work-up | nih.govacs.org |
| Ionic Liquid | [BDBDIm]Br (bis-ionic liquid) | Solvent-free, room temperature, excellent yields | tandfonline.com |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies.
Proposed Reaction Mechanisms (e.g., Smiles Rearrangement, Nucleophilic Addition, Dehydration)
The traditional and most common pathway for the formation of the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carbonyl compound or its equivalent, followed by cyclization and dehydration. semanticscholar.org A general proposed mechanism begins with the nucleophilic attack of the amino group of 2-aminophenol on an activated carbonyl group (e.g., from an aldehyde, carboxylic acid, or amide). nih.govnih.gov This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine or a related intermediate. nih.govnih.gov The final step is a dehydration (elimination of a water molecule) to form the aromatic benzoxazole ring system. nih.govnih.gov
In the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, a proposed mechanism involves the activation of the amide with triflic anhydride (B1165640) (Tf2O) to form an amidinium salt. nih.gov The amino group of the 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon. nih.gov This is followed by intramolecular cyclization and elimination to yield the final product. nih.gov
Elucidation of Reaction Intermediates
The synthesis of 2-substituted benzoxazoles, including analogues of this compound, proceeds through several transient species. The characterization and understanding of these reaction intermediates are crucial for optimizing reaction conditions and maximizing yields. Proposed mechanisms for benzoxazole formation, primarily through the condensation of 2-aminophenols with various electrophiles, consistently point to a series of key intermediates.
One common pathway involves the reaction of a 2-aminophenol with an aldehyde. A plausible mechanism for this transformation begins with the activation of the aldehyde's carbonyl group by a catalyst, such as a Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the amino group of the 2-aminophenol. This initial step leads to the formation of a hemiaminal intermediate. Subsequently, this intermediate undergoes dehydration to yield a Schiff base, or imine, intermediate, which has been detected by methods like GC-MS in certain reaction systems. nih.gov The final step is an intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon, followed by aromatization, to form the stable benzoxazole ring. nih.gov
In syntheses employing tertiary amides activated by triflic anhydride (Tf₂O), a different set of intermediates is proposed. The reaction is initiated by the formation of a highly reactive amidinium salt intermediate from the tertiary amide and Tf₂O. mdpi.comnih.gov The amino group of the 2-aminophenol then acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. This addition/elimination reaction forms a tetrahedral intermediate. mdpi.comnih.gov This is followed by an intramolecular cyclization, where the hydroxyl group attacks the central carbon, leading to another intermediate which then eliminates a leaving group to afford the final 2-substituted benzoxazole product. nih.gov
For the synthesis of 2-aminobenzoxazole analogues, where a cyanating agent is used, the reaction is often initiated through the Lewis acidic activation of the agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTS) by a catalyst like BF₃·Et₂O. nih.gov This activation facilitates the nucleophilic attack of the 2-aminophenol's amino group. The subsequent intermediate involves the addition of the amino group to the cyano moiety. The phenolic hydroxyl group then attacks the electron-deficient carbon, leading to cyclization and the eventual formation of the 2-aminobenzoxazole ring after the elimination of a sulfonamide residue. nih.gov
Another important intermediate in the formation of certain benzoxazole derivatives is a spiro intermediate. This is particularly relevant in syntheses involving the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In this pathway, a nucleophilic attack of a nitrogen atom at the benzoxazole ring carbon can form a new C-N bond, resulting in a transient spirocyclic intermediate. nih.gov Subsequent rearomatization and hydrolysis lead to the final N-substituted benzoxazole product. nih.gov
The table below summarizes the key intermediates identified or proposed in various synthetic routes to benzoxazole analogues.
| Synthetic Route | Key Intermediates | Method of Elucidation/Proposal |
| 2-Aminophenol and Aldehyde | Hemiaminal, Schiff Base (Imine) | Proposed Mechanism, GC-MS detection of imine nih.gov |
| 2-Aminophenol and Tertiary Amide/Tf₂O | Amidinium Salt, Tetrahedral Intermediate | Proposed Mechanism mdpi.comnih.gov |
| 2-Aminophenol and Cyanating Agent | Activated Cyano Complex | Proposed Mechanism nih.gov |
| Smiles Rearrangement | Spiro Intermediate | Proposed Mechanism nih.gov |
Kinetic Studies of Formation Reactions
Kinetic studies provide quantitative insight into the reaction rates, mechanisms, and the factors influencing the synthesis of this compound and its analogues. Such studies are essential for understanding the rate-determining steps and for the rational design of more efficient synthetic protocols.
The formation of 2-substituted benzoxazoles from 2-aminophenols and aldehydes has been subjected to kinetic analysis. In one study focusing on the synthesis of 2-phenylbenzoxazole (B188899) catalyzed by a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP), the reaction kinetics were monitored using spectrofluorimetry. researchgate.net This analysis allowed for the determination of crucial activation parameters. The study reported an activation enthalpy (ΔH≠) of 1.67 x 10⁴ kJ mol⁻¹ and an activation entropy (ΔS≠) of -193.01 kJ mol⁻¹. A rate constant (k) of 0.7140 mol³ L⁻³ min⁻¹ was determined at 30°C for this specific catalytic system. researchgate.net The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is consistent with a bimolecular reaction leading to a cyclized intermediate.
While direct kinetic studies on the formation are somewhat limited in the public domain, kinetic analyses of the reverse reaction, the hydrolysis of benzoxazoles, offer valuable mechanistic insights. Studies on the hydrolysis of simple benzoxazoles under acidic conditions reveal that the reaction mechanism can involve a change in the rate-determining step. rsc.org At low acidity, the rate-determining step is often the nucleophilic attack of water on the protonated benzoxazole. However, at higher acidities, the breakdown of the resulting tetrahedral intermediate through the fission of the ring's C-O bond can become rate-limiting. rsc.org This indicates that the stability and reactivity of the tetrahedral intermediate are key kinetic factors in both the formation and cleavage of the benzoxazole ring.
Furthermore, in copper-catalyzed syntheses of benzoxazoles from ortho-haloanilides, the rate of reaction was observed to follow the order I > Br > Cl for the halogen substituent. organic-chemistry.org This trend is consistent with oxidative addition being the rate-determining step of the catalytic cycle. organic-chemistry.org Although this applies to a different synthetic route, it highlights how kinetic studies can pinpoint the slowest step in a multi-step reaction sequence, providing a target for catalytic improvement.
The following table presents kinetic data from a study on benzoxazole formation.
| Parameter | Value | Reaction Conditions |
| Rate Constant (k) | 0.7140 mol³ L⁻³ min⁻¹ | 2-Aminophenol + Benzaldehyde, LAIL@MNP catalyst, 30°C researchgate.net |
| Activation Enthalpy (ΔH≠) | 1.67 x 10⁴ kJ mol⁻¹ | 2-Aminophenol + Benzaldehyde, LAIL@MNP catalyst researchgate.net |
| Activation Entropy (ΔS≠) | -193.01 kJ mol⁻¹ | 2-Aminophenol + Benzaldehyde, LAIL@MNP catalyst researchgate.net |
These kinetic parameters are instrumental in understanding the energy profile of the reaction and the nature of the transition state, paving the way for the development of more advanced and efficient synthetic strategies.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR)
No published NMR data (¹H, ¹³C, ¹⁵N, or ¹⁹F) specifically for 2-(p-Aminoanilino)benzoxazole could be located.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
No published vibrational spectra (FT-IR or Raman) specifically for this compound could be located.
High-Resolution Mass Spectrometry (HRMS)
No published high-resolution mass spectrometry data specifically for this compound could be located.
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
No published UV-Vis absorption spectra specifically for this compound could be located.
Computational Chemistry and Theoretical Modeling Studies
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of computational studies on benzoxazole (B165842) derivatives, offering detailed information about their electronic properties and geometric structures.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. For benzoxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++g(d,p), are employed to determine the optimized molecular geometry in the ground state. nih.gov This process involves calculating bond lengths, bond angles, and dihedral angles to find the most stable conformation of the molecule. nih.gov
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. researchgate.netirjweb.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comwikipedia.org A smaller energy gap generally suggests higher chemical reactivity and lower stability. wikipedia.orgsemanticscholar.org For instance, studies on various benzoxazole derivatives have calculated these energy gaps to predict their relative reactivity. semanticscholar.orgresearchgate.net This electronic absorption corresponds to the transition of an electron from the ground state to the first excited state, which is primarily described by the excitation from the HOMO to the LUMO. researchgate.net
Table 1: Example Frontier Molecular Orbital Energies and Energy Gaps for Benzoxazole Derivatives
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | - | - | 4.27 | semanticscholar.org |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | 6-31G*(d) | - | - | 3.80 | semanticscholar.org |
This table presents data for illustrative benzoxazole derivatives to demonstrate the application of DFT calculations.
Ab initio methods, such as the Hartree-Fock (HF) method with basis sets like 6-31G*, have been utilized to compute the vibrational frequencies of substituted benzoxazoles. esisresearch.orgnih.gov These theoretical calculations are essential for analyzing experimental FT-IR and FT-Raman spectra, allowing for precise vibrational assignments. nih.govnih.gov
Semi-empirical methods, which are computationally less demanding than ab initio or DFT methods, are also applied. For example, semi-empirical tight-binding methods like GFN2-xTB have been used to calculate the structure, energy, and normal vibrations of benzoxazole derivatives. dnu.dp.ua These methods can provide results that correspond well with those from more accurate but slower DFT methods, particularly for parameters like hydrogen bond geometry and the potential energy surface. dnu.dp.ua
Natural Bond Orbital (NBO) analysis is a theoretical tool used to investigate charge transfer and intramolecular interactions within a molecule. In the context of benzoxazole derivatives, NBO analysis has been performed to understand the distribution of atomic charges. researchgate.net It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, revealing the stabilizing interactions responsible for the molecule's structure and reactivity.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.
Red regions: Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.
Blue regions: Indicate areas of low electron density and positive electrostatic potential, suggesting susceptibility to nucleophilic attack.
Green regions: Represent areas of neutral potential.
MEP analysis helps in understanding how a molecule might interact with other molecules or biological receptors. irjweb.comresearchgate.net
Global reactivity descriptors derived from HOMO and LUMO energies are calculated to quantify the chemical reactivity and stability of a molecule. physchemres.org These descriptors are crucial for predicting how a molecule will behave in a chemical reaction.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Absolute Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Absolute Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com
Global Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / 2η.
These descriptors provide a quantitative framework for understanding the electronic nature and reactivity of benzoxazole compounds. physchemres.org
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud |
| Softness (S) | S = 1 / 2η | Reciprocal of hardness |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds with potential biological activity, MD simulations are performed to evaluate the stability of a ligand-receptor complex. pensoft.net By simulating the complex in a biological environment (e.g., in water), researchers can observe the trajectory of interactions, assess the stability of hydrogen bonds, and calculate the binding free energy between the ligand (such as a benzoxazole derivative) and its target protein. pensoft.net This provides dynamic insights that complement the static picture obtained from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoxazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to explore these relationships. nih.gov
These studies are foundational in the rational design of new, more potent molecules. The primary goal is to develop a predictive model by correlating the physicochemical properties of compounds with their known activities. nih.govchemijournal.com In a typical 3D-QSAR study of benzoxazole derivatives, the molecules in a dataset are first aligned. Then, steric and electrostatic fields are calculated using functions like the Lennard-Jones and Coulombic potentials, respectively. nih.gov These computed fields serve as descriptors that quantify the structural features of the molecules.
The resulting models can highlight which structural modifications may enhance or diminish biological activity. For instance, a QSAR model for benzoxazole derivatives targeting the VEGFR-2 kinase, a protein involved in tumor growth, can guide the optimization of these compounds as potential anticancer agents. nih.gov The reliability of any QSAR model is confirmed through rigorous validation, often by using an external test set of compounds that were not used in the model's development to ensure its predictive power. nih.gov
| Component | Description | Example Technique/Method | Reference |
|---|---|---|---|
| Molecular Alignment | Superimposing a series of molecules to a common template or scaffold to ensure a consistent frame of reference for field calculations. | Template ligand-based alignment | nih.gov |
| Descriptor Calculation | Quantifying the physicochemical properties of the molecules. In 3D-QSAR, this involves calculating interaction fields around the molecules. | CoMFA (steric and electrostatic fields), CoMSIA (includes hydrophobic, H-bond donor/acceptor fields) | nih.gov |
| Model Development | Creating a statistical correlation between the calculated descriptors and the measured biological activity (e.g., pIC50). | Partial Least Squares (PLS) regression | chemijournal.com |
| Model Validation | Assessing the statistical significance and predictive ability of the developed model using internal (e.g., cross-validation) and external validation sets. | Leave-one-out cross-validation (q²), correlation coefficient for a test set (r²) | nih.gov |
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like 2-(p-Aminoanilino)benzoxazole. These theoretical predictions are crucial for guiding experimental work and for the accurate assignment of spectral features. mdpi.com Methods ranging from ab initio calculations to Density Functional Theory (DFT) are commonly used. nih.govmdpi.com
For vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) and FT-Raman, quantum chemical methods can compute the vibrational frequencies of a molecule. nih.gov For example, calculations using the Hartree-Fock level of theory with a 6-31G* basis set have been successfully used to predict the vibrational frequencies of benzoxazole derivatives. nih.gov The calculated spectrum can then be compared with the experimental one to make precise assignments for the observed vibrational bands.
For electronic spectroscopy (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic excitation energies and oscillator strengths. mdpi.comnih.gov These calculations allow researchers to assign specific absorption bands in a UV-Vis spectrum to distinct electronic transitions, such as π–π* transitions within the aromatic system. mdpi.com Furthermore, advanced machine learning approaches are being developed that, once trained on large datasets, can predict spectroscopic properties almost instantaneously, offering a significant advantage over the computationally intensive TD-DFT equations. nih.gov
| Spectroscopic Technique | Predicted Parameters | Computational Method | Reference |
|---|---|---|---|
| FT-IR & FT-Raman | Vibrational Frequencies | Hartree-Fock, DFT (e.g., B3LYP) | nih.gov |
| UV-Vis Absorption | Excitation Energies, Oscillator Strengths, λmax | Time-Dependent DFT (TD-DFT) | mdpi.comnih.gov |
| Fluorescence Emission | Emission Wavelengths | TD-DFT on optimized excited-state geometry | mdpi.com |
| Rotational Spectroscopy | Rotational Constants, Centrifugal Distortion Constants | DFT, Coupled-Cluster methods | mdpi.com |
Theoretical Verification of Reaction Mechanisms
Theoretical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and intermediates that are often inaccessible through experimental means alone. For reactions involving amino-containing compounds like this compound, computational studies can map the potential energy surface to determine the most favorable reaction pathway. researchgate.net
Using methods such as DFT (e.g., at the B3LYP/6-311++G(d,p) level), researchers can calculate the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net The energy difference between the reactants and a transition state represents the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation barriers for different possible pathways, the kinetically favored mechanism can be identified. researchgate.net
For instance, in reactions of amines, a common point of investigation is whether the reaction proceeds through a one-step mechanism or a multi-step pathway, such as the widely accepted two-step zwitterion mechanism. researchgate.net Computational models can effectively distinguish between these possibilities. It is also critical to incorporate the effects of the solvent into these calculations, as solvent molecules can significantly influence the stability of charged intermediates and transition states, thereby altering the preferred reaction mechanism. researchgate.net
| Step | Objective | Computational Task | Reference |
|---|---|---|---|
| 1. Geometry Optimization | Find the lowest energy structures for all reactants, intermediates, and products. | Energy minimization calculations using a selected level of theory (e.g., DFT). | researchgate.net |
| 2. Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate connecting reactants/intermediates to products. | Algorithms like Synchronous Transit-Guided Quasi-Newton (STQN). | researchgate.net |
| 3. Frequency Calculation | Characterize stationary points as minima (all real frequencies) or transition states (one imaginary frequency). | Calculation of the Hessian matrix and its eigenvalues. | researchgate.net |
| 4. Energy Profile Construction | Determine the relative energies of all species on the reaction pathway, including activation energies. | Single-point energy calculations at a high level of theory, often including solvent effects (e.g., using a PCM model). | researchgate.net |
| 5. Rate Coefficient Calculation | Predict the overall reaction rate based on the computed energy barriers. | Application of Transition State Theory (TST) or microkinetic modeling. | researchgate.net |
Structure Activity Relationship Sar and Mechanistic Elucidation in Biological Systems in Vitro
Impact of Substituent Effects on Biological Activity
The type, position, and size of substituent groups on the benzoxazole (B165842) and aniline (B41778) rings are critical determinants of the molecule's biological efficacy.
The electronic properties of substituents on the aromatic rings of benzoxazole derivatives significantly modulate their biological activity. Research indicates that the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either enhance or diminish the potency of these compounds, depending on the biological target.
For instance, studies on various benzoxazole scaffolds have shown that incorporating EWGs such as nitro (–NO2), halogen (–Cl, –Br), or sulfamoyl (–SO2NH2) groups can lead to enhanced biological effects. The presence of electron-withdrawing groups, including chlorine and nitro groups at the ortho- and para-positions of a 2-phenylbenzoxazole (B188899) ring, has been reported to improve anti-proliferative activity against colon cancer cells. researchgate.net Similarly, benzoxazole derivatives featuring 4-NO2 and 4-SO2NH2 groups were found to be highly active inhibitors of monoacylglycerol lipase. mdpi.com In the context of antitubercular agents, benzothiazoles, which are structurally related to benzoxazoles, showed better activity when substituted with electron-withdrawing groups like NO2, COOH, and halogens. chemistryjournal.net Conversely, for other targets, such as tyramine (B21549) oxidase, electron-donating substituents on related compounds increased the potency of inhibition, while electron-withdrawing substituents decreased it. nih.gov This highlights that the electronic nature of the substituent must be optimized for each specific biological target.
| Substituent Type | Position | Observed Effect | Biological Target/Activity | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -NO2, -Cl) | ortho-, para- | Enhanced anti-proliferative activity | Colon Cancer Cells | researchgate.net |
| Electron-Withdrawing (e.g., -NO2, -SO2NH2) | para- | Potent inhibition | Monoacylglycerol Lipase | mdpi.com |
| Electron-Withdrawing (e.g., -NO2, -COOH, Halogens) | Various | Improved activity | Antitubercular | chemistryjournal.net |
| Electron-Donating | Various | Increased potency | Tyramine Oxidase Inhibition | nih.gov |
The specific placement of substituents on the benzoxazole scaffold (positional isomerism) and the spatial bulk of these groups (steric hindrance) are crucial for optimal interaction with biological targets. A strong structure-activity relationship has been observed for benzoxazole derivatives, emphasizing the critical importance of substituents at the 2- and 5-positions of the benzoxazole core. mdpi.com
For example, in a series of 2-aminobenzoxazole (B146116) inhibitors of the transporter Spns2, moving an alkyl tail to the 6-position of the benzoxazole ring ('para' to the ring nitrogen) improved potency compared to other isomers. nih.gov This demonstrates that subtle changes in substituent position can have a significant impact on activity. Similarly, studies on topoisomerase inhibitors revealed that bulky groups at the 2-position of the benzoxazole ring increased the inhibition of both Topoisomerase I and II, suggesting a productive steric interaction within the enzyme's binding site. researchgate.net The substitution pattern on the benzoxazole core is consistently a key factor; for instance, placing a 4-methyl and 5-chloro substituent showed the highest inhibitory activity for certain enzymes, while an acetic acid group at the 5-position enhanced cytotoxic activity. nih.gov The crystal structure of the related compound 2-(2-aminophenyl)-1,3-benzoxazole shows a nearly planar conformation, which may be important for intercalation or fitting into flat binding pockets. nih.gov Steric hindrance that disrupts this planarity could negatively affect activity in such cases.
| Structural Feature | Compound Series | Observation | Biological Target | Reference |
|---|---|---|---|---|
| Positional Isomerism | 2-Aminobenzoxazoles | Alkyl tail at the 6-position ('para' to N) improved potency. | Spns2 Transporter | nih.gov |
| Steric Hindrance | 2-Substituted Benzoxazoles | Bulky groups at the 2-position increased inhibition. | Topoisomerase I & II | researchgate.net |
| Positional Isomerism | Substituted Benzoxazoles | Acetic acid group at the 5-position enhanced cytotoxicity. | Cytotoxicity | nih.gov |
| Molecular Conformation | 2-(2-aminophenyl)-1,3-benzoxazole | Molecule adopts a nearly planar conformation. | General Structure | nih.gov |
Investigations into Molecular Interactions and Binding Affinities
To understand the SAR at a molecular level, computational and biophysical methods are employed to study the interactions between benzoxazole derivatives and their target biomolecules.
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of ligands like 2-(p-Aminoanilino)benzoxazole with their biological targets. These studies provide insights into the binding orientation, affinity, and key interactions that stabilize the ligand-receptor complex.
Docking studies have been widely applied to the benzoxazole class of compounds to elucidate their mechanisms of action. For example, the antibacterial activity of certain 2-substituted benzoxazoles was linked to the inhibition of DNA gyrase through molecular docking simulations. nih.gov In another study, docking was used to identify Staphylococcus aureus methionyl-tRNA synthetase as a potential target for benzoxazol-2-amine derivatives. nih.gov Docking experiments have also been performed to clarify the binding mode of benzoxazole-based dual antagonists with peroxisome proliferator-activated receptors (PPARα/γ). nih.gov Furthermore, simulations have helped to understand the interactions of benzoxazole derivatives with a variety of other crucial cancer-related targets, including protein kinases (EGFR, HER2, VEGFR2) and the tumor suppressor protein PTEN. mdpi.commdpi.com
| Benzoxazole Derivative Class | Predicted Biological Target | Key Finding from Simulation | Reference |
|---|---|---|---|
| 2-Substituted Benzoxazoles | DNA Gyrase | Binding mode suggested as the basis for antibacterial activity. | nih.gov |
| Benzoxazol-2-amines | Methionyl-tRNA Synthetase (S. aureus) | Identified as a possible target for antibacterial action. | nih.gov |
| 2-Mercaptobenzoxazoles | EGFR, HER2, VEGFR2 Kinases | Predicted potential ligand-protein interactions in the active sites. | mdpi.com |
| Benzoxazole-based amides | PPARα / PPARγ | Elucidated the putative binding mode of novel antagonists. | nih.gov |
| Thymoquinone-derived Benzoxazoles | Topoisomerase II, PTEN, NFκB | Predicted interactions crucial for antitumor activity. | mdpi.com |
The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. For this compound, key interactions include hydrogen bonds, and π-π or cation-π stacking. The primary and secondary amine groups are potential hydrogen bond donors, while the benzoxazole nitrogen can act as a hydrogen bond acceptor. The two aromatic rings provide surfaces for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein binding pocket.
The crystal structure analysis of 2-(2-aminophenyl)-1,3-benzoxazole, a close analog, provides direct evidence for these interaction types. The molecule features a strong intramolecular N—H⋯N hydrogen bond that helps to lock its planar conformation. nih.gov In the crystal lattice, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains. nih.gov Additionally, weak aromatic π–π stacking interactions link these chains into a three-dimensional network. nih.gov Docking studies of other benzoxazole inhibitors have revealed specific hydrogen bonds with key amino acid residues, such as Ala51, Met123, and Ser122, in the catalytic site of monoacylglycerol lipase, which are critical for inhibitory activity. mdpi.com
In Vitro Studies of Biological Mechanism of Action
In vitro assays are essential for confirming the biological targets of this compound and elucidating its mechanism of action. Studies on the broader benzoxazole class have identified several key mechanisms, primarily related to enzyme and transporter inhibition.
A prominent mechanism of action for many benzoxazole derivatives is the inhibition of DNA topoisomerases. mdpi.com Certain 2,5-disubstituted benzoxazoles have been identified as potent poisons of eukaryotic DNA topoisomerase I and inhibitors of topoisomerase II. researchgate.netnih.gov This inhibition disrupts DNA replication and repair processes, leading to cell death, which is a common mechanism for anticancer agents.
Another major area of activity is the inhibition of protein kinases, which are crucial regulators of cell signaling. Derivatives of the 2-aminobenzoxazole scaffold have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.govnottingham.ac.uk Other benzoxazole compounds have shown potent inhibitory activities against a panel of cancer-related kinases, including EGFR, HER2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis. mdpi.com The antitumor effects of one derivative were specifically linked to the inhibition of phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β). mdpi.com Beyond kinases, 2-aminobenzoxazole derivatives have also been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, which is involved in immune cell trafficking. nih.gov
| Mechanism of Action | Specific Target | Observed In Vitro Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | DNA Topoisomerase I & II | Inhibition of DNA relaxation; poisoning of the enzyme-DNA complex. | researchgate.netmdpi.comnih.gov |
| Enzyme Inhibition | Janus Kinase 2 (JAK2) | Potent biochemical and cellular inhibition. | nih.govnottingham.ac.uk |
| Enzyme Inhibition | EGFR, HER2, VEGFR2, CDK2 | Inhibition of kinase activity, leading to cell cycle arrest and apoptosis. | mdpi.com |
| Enzyme Inhibition | Akt, IGF1R β | Inhibition of protein phosphorylation. | mdpi.com |
| Transporter Inhibition | Spns2 | Inhibition of sphingosine-1-phosphate (S1P) release. | nih.gov |
Enzyme Inhibition Studies
Derivatives of the benzoxazole core have been extensively evaluated for their ability to inhibit various enzymes critical to pathological processes. The nature and position of substituents on the benzoxazole ring system play a crucial role in determining both the potency and selectivity of these compounds.
DNA Gyrase and Topoisomerases The benzoxazole scaffold is recognized as an effective inhibitor of bacterial DNA topoisomerases, including DNA gyrase. These enzymes are crucial for bacterial DNA replication and are validated targets for antibiotics. The inhibitory action of benzoxazole derivatives is closely linked to their antibacterial effects. The presence of DNA gyrase in all bacteria and its absence in higher eukaryotes makes it an attractive target for developing selective antibacterial agents based on this chemical structure.
Cyclooxygenase-2 (COX-2) Certain cytotoxic properties of benzoxazole derivatives have been attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. rjeid.com
Aurora B Kinase A novel series of benzoxazole analogs has been identified as potent inhibitors of Aurora B kinase, a key regulator of cell division. nih.gov Structure-activity relationship (SAR) studies revealed that linker length, regiochemistry, and halogen substitution are critical for inhibitory potency. nih.gov For instance, specific compounds demonstrated significant efficacy in inhibiting Aurora B, which was further rationalized through molecular docking studies that elucidated the binding modes responsible for selectivity between Aurora A and B kinases. nih.gov
| Compound | Target Enzyme | IC50 (nM) |
| Compound 13l | Aurora B Kinase | 23 |
| Compound 13q | Aurora B Kinase | 18 |
| VX-680 (Reference) | Aurora B Kinase | 1.5 |
This table presents the half-maximal inhibitory concentration (IC50) values for representative benzoxazole analogs against Aurora B kinase. nih.gov
Protein Kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β) While direct enzymatic inhibition of Akt and IGF1R β by this compound derivatives is not extensively detailed in the reviewed literature, downstream effects on their signaling pathways have been observed and are discussed in the cellular pathways section.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Benzoxazole derivatives have emerged as potent inhibitors of cholinesterases, key enzymes in the pathogenesis of Alzheimer's disease. rjeid.comnih.gov A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and found to be potent, dual inhibitors of both AChE and BChE. nih.govnih.gov These compounds are designed to bind to both the catalytic active site and the peripheral anionic site of the enzymes. nih.govnih.gov Compound 36 from this series was identified as a particularly potent mixed-type dual inhibitor. nih.gov Another study identified 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol as a highly potent AChE inhibitor with nanomolar activity. mdpi.com
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 36 | AChE | 12.62 | Donepezil | 69.3 |
| Compound 36 | BChE | 25.45 | Donepezil | 63.0 |
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | AChE | 58 | - | - |
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | BChE | 981 | - | - |
This table displays the IC50 values of select benzoxazole and naphthoxazole derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with Donepezil as a reference standard. nih.govmdpi.com
Thymidylate Synthase Information regarding the direct inhibition of thymidylate synthase by this compound derivatives was not available in the reviewed scientific literature.
Receptor Antagonism/Agonism
The 2-aminobenzoxazole core has been successfully utilized to develop ligands that modulate the function of key cell surface receptors.
ChemR23 Receptor A class of 2-aminobenzoxazole derivatives has been discovered to be potent inhibitors of ChemR23, a chemokine receptor implicated in autoimmune diseases. researchgate.netnih.gov The antagonistic mechanism of these compounds involves the induction of ChemR23 internalization. nih.gov An extensive SAR study revealed that substitution at the 4-position of the benzoxazole ring yielded potent bioactivity, whereas modifications at the 6-position were not well-tolerated. researchgate.net Further optimization identified that changing a tetrazole group to a 1,2,4-oxadiazol-5-one group in one derivative, Compound 38a , improved both bioactivity and pharmacokinetic parameters, leading to effective inhibition of chemerin-induced chemotaxis in vitro. researchgate.net
5-HT3 Receptor Benzoxazole derivatives have been developed as both antagonists and partial agonists of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and irritable bowel syndrome. A class of 2-substituted benzoxazole carboxamides demonstrated nanomolar in vitro activity as functional 5-HT3 receptor antagonists. nih.gov In a separate study, a series of benzoxazoles with a nitrogen-containing heterocyclic substituent at the 2-position were evaluated as 5-HT3 partial agonists. nih.gov SAR in this series showed that a 5-chloro substituent on the benzoxazole ring increased potency but lowered intrinsic activity. nih.gov The derivative 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited high binding affinity, comparable to the established antagonist granisetron, but with an intrinsic activity that was only 12% of that of serotonin. nih.gov
Modulation of Cellular Pathways
Beyond direct interaction with enzymes and receptors, benzoxazole compounds have been shown to modulate critical intracellular signaling pathways, leading to significant cellular outcomes such as cell cycle arrest and apoptosis.
NF-κB Pathway While direct studies on benzoxazole are limited, research on the closely related 2-aminobenzimidazole (B67599) scaffold provides strong evidence for pathway modulation. These structurally similar compounds have been identified as pathway-selective inhibitors of NF-κB activation that is induced by protein kinase C (PKC) signaling. nih.govnih.gov This suggests that the broader benzazole scaffold is a promising starting point for developing inhibitors that can dissect and control specific arms of the NF-κB signaling network, which is crucial in immune responses and inflammation. nih.gov
Cell Cycle Arrest Certain benzoxazole derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest. The derivative K313 was found to reduce the viability of human B-cell leukemia and lymphoma cells by inducing a moderate cell cycle arrest at the G0/G1 phase. nih.gov Treatment with 4 µM of K313 increased the population of cells in the G0/G1 phase from 30.9% to 40.2% in Nalm-6 cells and from 37.2% to 46.4% in Daudi cells. nih.gov Another derivative, compound 3f , also induced a concentration-dependent cell-cycle arrest in colorectal cancer models. selleckchem.com Furthermore, a potent benzoxazole derivative, 12l , was found to arrest the growth of HepG2 liver cancer cells, primarily at the Pre-G1 and G1 phases. nih.gov
Apoptosis Induction A primary mechanism for the anticancer activity of many benzoxazole derivatives is the induction of programmed cell death, or apoptosis. nih.gov The main feature of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov The benzoxazole derivative K313 was shown to mediate apoptosis accompanied by the activation of caspase-9 and caspase-3. nih.gov Other studies have confirmed that benzoxazole derivatives can significantly increase the cellular levels of caspase-3. nih.govnih.gov For example, compound 12l caused a 2.98-fold increase in caspase-3 levels in HepG2 cells. nih.gov This activation of the caspase cascade is often regulated by the Bcl-2 family of proteins. nih.gov Potent benzoxazole compounds have been shown to down-regulate the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax, thereby promoting cell death. nih.govnih.gov
Advanced Applications and Research Directions
Applications in Materials Science and Engineering
The inherent properties of the 2-(p-Aminoanilino)benzoxazole structure, such as its rigid and planar benzoxazole (B165842) core combined with the electron-donating amino group, make it a valuable component in the design of novel materials with tailored optical, electronic, and mechanical properties.
Optical Materials (e.g., Fluorescent Dyes, Photochromic Agents, Laser Dyes, Optical Brighteners)
The benzoxazole moiety is a well-established chromophore, and its derivatives are widely utilized for their luminescent properties. The presence of the p-aminoanilino group can further enhance these characteristics through intramolecular charge transfer (ICT), making this compound and related structures promising candidates for various optical applications.
Fluorescent Dyes: Benzoxazole derivatives are known to exhibit strong fluorescence. researchgate.net For instance, 2-(2'-aminophenyl)benzoxazole serves as a fluorescent core that is readily tunable. nih.gov The amino group acts as an electron donor, which, in conjunction with the benzoxazole acceptor, can create "push-pull" systems that often lead to high fluorescence quantum yields and large Stokes shifts. researchgate.net These properties are highly desirable for applications in bio-imaging and as fluorescent probes for detecting specific analytes. nih.gov For example, a derivative of 2-(2'-aminophenyl)benzoxazole has been developed as an OFF-ON fluorescent chemosensor for zinc ions in aqueous solutions.
Optical Brighteners: Also known as fluorescent whitening agents (FWAs), these compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whiter and brighter appearance of materials. organic-chemistry.orgresearchgate.net Benzoxazole derivatives are a prominent class of optical brighteners, valued for their excellent heat resistance and chemical stability, making them suitable for incorporation into polymers and textiles. researchgate.net While specific data on this compound as an optical brightener is not prevalent, its structural similarity to known benzoxazole-based brighteners suggests its potential in this area. organic-chemistry.org
Laser Dyes: Certain benzoxazole-containing compounds have been investigated for their utility as laser dyes. nih.gov These dyes are organic molecules that can be used as the gain medium in dye lasers. The high fluorescence efficiency and photostability of the benzoxazole core are critical properties for such applications.
Photochromic Agents: Photochromic compounds exhibit a reversible change in color upon exposure to light. While research in this area is broad, the structural backbone of benzoxazole can be incorporated into more complex molecules designed to possess photochromic properties.
| Optical Application | Relevant Structural Feature | Key Properties |
| Fluorescent Dyes | Benzoxazole core with donor/acceptor groups | High quantum yield, large Stokes shift, environmental sensitivity |
| Optical Brighteners | Extended π-conjugation of the benzoxazole system | UV absorption, blue light emission, heat and chemical stability |
| Laser Dyes | Rigid, planar benzoxazole structure | High fluorescence efficiency, photostability |
| Photochromic Agents | Integration into larger photo-responsive molecules | Reversible color change upon irradiation |
Organic Electronics and Semiconductor Research
The field of organic electronics leverages the semiconducting properties of π-conjugated organic molecules to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The benzoxazole ring system, being electron-deficient, can be combined with electron-rich units to form donor-acceptor structures, which are fundamental to many organic semiconductor materials.
Derivatives of 2-phenylbenzoxazole (B188899) are utilized as dopants in organic light-emitting diodes. The rigid structure of the benzoxazole unit contributes to the thermal stability and charge-transporting properties of these materials, which are crucial for the performance and longevity of electronic devices. While direct studies on this compound in this context are limited, its structure suggests potential as a building block for hole-transporting or emissive materials in OLEDs.
Development of Active Layers for Solar Cells
In the realm of organic photovoltaics (OPVs), there is a continuous search for new materials that can efficiently absorb sunlight and convert it into electrical energy. Donor-acceptor π-conjugated polymers and small molecules are central to the active layers of these devices. Benzoxazole- and benzotriazole-based materials have been investigated as electron-accepting units in these systems.
For example, conjugated polymers incorporating a benzotriazole (B28993) acceptor and a carbazole (B46965) donor have been synthesized and tested in inverted solar cells, demonstrating the potential of these nitrogen-containing heterocycles in photovoltaic applications. Although not directly involving this compound, this research highlights the utility of the broader class of benzazole derivatives in developing materials for the active layers of solar cells.
Polymer Science and Engineering Plastics
The incorporation of rigid heterocyclic units like benzoxazole into polymer backbones can significantly enhance their thermal, mechanical, and chemical properties. Aromatic polyimides, known for their exceptional stability, are a key class of high-performance plastics used in aerospace and electronics.
Researchers have synthesized novel polyimides by incorporating diamine monomers containing the benzoxazole moiety, such as 5-amino-2(p-aminophenyl) benzoxazole. researchgate.net The resulting poly(benzoxazole imide)s exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C, and high glass transition temperatures (Tg) in the range of 336°C to 369°C. researchgate.netajchem-a.com These polymers also demonstrate good mechanical properties, forming flexible and strong films. The rigid benzoxazole unit in the polymer chain enhances intermolecular interactions, contributing to the superior thermal and mechanical performance of the material. researchgate.net
| Property | Polyimide from 5-amino-2(p-aminophenyl) benzoxazole (AAPB) |
| Glass Transition Temperature (Tg) | 336°C - 369°C researchgate.net |
| 5% Weight Loss Temperature (in N2) | > 530°C researchgate.net |
| Inherent Viscosity of Poly(amic acid)s | 0.86 - 2.18 dL/g researchgate.net |
| Film Properties | Light yellow, flexible researchgate.net |
Catalytic Applications in Organic Synthesis
While the primary applications of this compound are in materials science, the benzoxazole scaffold and its derivatives are also gaining attention in the field of catalysis, particularly in the development of novel ligands for transition metal-catalyzed reactions.
Role as Ligands in Transition Metal Catalysis
The nitrogen and oxygen atoms within the benzoxazole ring system, as well as the exocyclic amino group in this compound, can act as coordination sites for metal ions. This allows such molecules to function as ligands, which can modulate the reactivity and selectivity of a metal catalyst.
Research has shown that tridentate ligands containing a benzoxazole moiety can be complexed with transition metals like copper(II). nih.gov For example, a complex formed from a tridentate benzoxazole-containing aminophenol ligand and Cu(II) was found to be an effective catalyst for the aerobic oxidation of alcohols to aldehydes. nih.gov In such complexes, the ligand is coordinated to the copper center through the benzoxazole nitrogen, as well as the nitrogen and oxygen atoms of the aminophenol portion. nih.gov
The electronic properties of the ligand are crucial for the catalytic activity. The benzoxazole unit can influence the redox potential of the metal center, facilitating catalytic cycles that involve oxidation and reduction steps. While the specific catalytic applications of this compound as a ligand are still an emerging area of research, its structure provides multiple potential coordination sites, suggesting it could be a versatile ligand for various transition metal-catalyzed organic transformations.
Agrochemical Research (e.g., Herbicides, Insecticides)
The benzoxazole scaffold is recognized as a crucial structure in the discovery and development of new agricultural chemicals. Extensive research over the past two decades has highlighted the broad spectrum of biological activities exhibited by benzoxazole derivatives, leading to significant progress in creating novel herbicides and insecticides. This established potential of the benzoxazole core provides a strong rationale for the investigation of specific derivatives like this compound in agrochemical applications.
The versatility of the benzoxazole ring system, which combines a benzene (B151609) ring with an oxazole (B20620) ring, makes it a valuable scaffold for modification to develop compounds with targeted agrochemical activities. Reviews of scientific literature systematically cover the application of these derivatives in agriculture, summarizing their efficacy as antibacterial, antifungal, antiviral, herbicidal, and insecticidal agents. The ongoing challenge of weed and pest resistance to existing treatments necessitates the development of new active compounds, and benzoxazoles are considered a promising class of molecules to address this need.
| Agrochemical Activity Class | Reported for Benzoxazole Derivatives | Key Findings |
| Herbicidal Activity | Yes | Benzoxazole derivatives have been identified with significant phytotoxic activity, inhibiting seed germination and plant growth. |
| Insecticidal Activity | Yes | Derivatives have shown potent insecticidal effects against various agricultural pests, making them candidates for new pesticide development. |
| Fungicidal Activity | Yes | The benzoxazole structure is a component of compounds developed to combat fungal plant pathogens. |
| Antiviral Activity | Yes | Research has demonstrated the potential of benzoxazole compounds to inhibit plant viruses. |
This table summarizes the range of agrochemical activities investigated for the broader class of benzoxazole derivatives, providing the context for research into specific compounds like this compound.
Bioimaging and Probe Development (e.g., Positron Emission Tomography Probes)
Derivatives structurally related to this compound have emerged as highly promising candidates for the development of molecular probes for bioimaging, particularly for Positron Emission Tomography (PET). Research has focused on developing ¹⁸F-labeled benzoxazole derivatives for the in-vivo imaging of cerebral β-amyloid (Aβ) plaques, which are a key pathological hallmark of Alzheimer's disease.
The core structure, 2-phenylbenzoxazole, can be modified to create ligands that bind with high affinity and selectivity to Aβ aggregates. In one study, two novel radiofluorinated benzoxazole derivatives were synthesized and evaluated as PET probes. These compounds, which share the 2-(anilino)benzoxazole backbone, demonstrated high binding affinity for Aβ aggregates and the ability to cross the blood-brain barrier.
Small-animal PET imaging studies confirmed that these probes could differentiate between transgenic mice with Aβ plaques and wild-type mice, highlighting their potential for clinical application in the diagnosis of Alzheimer's disease. The favorable properties of these probes, such as high initial brain uptake followed by rapid washout from healthy tissue, are critical for generating clear imaging signals.
| Compound Name/Reference | Target | Binding Affinity (Ki) | Key Research Findings |
| [¹⁸F]24 (4-(5-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline) | Aβ(1-42) aggregates | 9.3 nM | Showed high affinity for Aβ aggregates and excellent binding in ex vivo autoradiography. Small-animal PET studies demonstrated significant clearance differences between transgenic and wild-type mice, suggesting utility for detecting Aβ plaques. |
| [¹⁸F]32 (4-(5-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N,N-dimethylaniline) | Aβ(1-42) aggregates | 3.9 nM | Displayed very high affinity for Aβ aggregates in vitro. |
| [¹⁸F]32 ([(18)F]-5-(5-(2-fluoroethoxy)benzo[d]oxazol-2-yl)-N-methylpyridin-2-amine) | Aβ(1-42) aggregates | 8.0 ± 3.2 nM | Exhibited a high brain uptake and rapid washout ratio (4.66), which is highly desirable for an Aβ imaging agent. Ex vivo studies confirmed target-specific binding. |
This table presents detailed findings for specific ¹⁸F-labeled benzoxazole derivatives developed as PET probes for imaging β-amyloid plaques. The structures are closely related to this compound.
Future Perspectives and Emerging Research Areas
Development of Novel Synthetic Methodologies
The synthesis of benzoxazole (B165842) derivatives, including 2-(p-Aminoanilino)benzoxazole, is a well-established field, yet the quest for more efficient, cost-effective, and environmentally benign methods continues to drive innovation. Traditional methods often rely on harsh reaction conditions and the use of hazardous reagents. nih.gov Modern synthetic chemistry is moving towards cleaner and more sophisticated approaches.
Future research in this area is focused on several key strategies:
Catalyst Innovation : The development and application of novel catalysts are at the forefront of synthetic methodology. This includes the use of nanocatalysts, metal-organic frameworks (MOFs), and ionic liquids to facilitate the cyclization and functionalization reactions required to build the benzoxazole core. nih.govnih.gov These catalysts often offer higher efficiency, selectivity, and reusability compared to traditional catalysts.
Energy-Efficient Reactions : Microwave-assisted and ultrasound-assisted syntheses are gaining prominence as energy-efficient alternatives to conventional heating. mdpi.com These techniques can significantly reduce reaction times and improve yields.
Flow Chemistry : The transition from batch to continuous flow synthesis offers numerous advantages, including better process control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could streamline its production.
C-H Activation : Direct C-H activation is a powerful tool for the late-stage functionalization of molecules, allowing for the introduction of various substituents onto the benzoxazole scaffold without the need for pre-functionalized starting materials. mdpi.com This approach offers a more atom-economical route to novel derivatives.
| Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |
|---|---|---|
| Nanocatalysis | High surface area, enhanced reactivity, reusability. nih.gov | More efficient and sustainable production. |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. mdpi.com | Faster and more eco-friendly synthesis. |
| Flow Chemistry | Improved safety, scalability, and process control. | Streamlined and industrialized production. |
| C-H Activation | Atom economy, direct functionalization. mdpi.com | Facilitates the creation of diverse derivatives. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com For this compound, these computational tools can accelerate the design of new derivatives with enhanced properties and predict their biological activities.
Key applications of AI and ML in this context include:
De Novo Design : Generative AI models can design novel benzoxazole derivatives with desired physicochemical and biological properties from scratch. silicoscientia.comresearchgate.net These models learn from vast datasets of existing molecules to propose new structures that are likely to be active and synthesizable.
Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.gov These QSAR models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing.
Prediction of ADMET Properties : A significant hurdle in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI and ML models can predict these properties early in the discovery process, reducing the likelihood of late-stage failures.
Reaction Prediction and Synthesis Planning : AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. nih.gov This can significantly aid chemists in the laboratory by saving time and resources.
| AI/ML Application | Description | Benefit for this compound Research |
|---|---|---|
| De Novo Design | Generation of novel molecular structures with desired properties. silicoscientia.comresearchgate.net | Discovery of new and more potent derivatives. |
| QSAR Modeling | Predicting biological activity based on chemical structure. nih.gov | Efficient virtual screening and lead optimization. |
| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Early identification of drug-like candidates. |
| Synthesis Planning | Predicting reaction outcomes and designing synthetic routes. nih.gov | Streamlining the synthesis of new derivatives. |
Exploration of New Mechanistic Pathways
While the biological activities of many benzoxazole derivatives are known, a deep understanding of their mechanisms of action at the molecular level is often incomplete. Future research will focus on elucidating these pathways to enable the rational design of more effective and selective compounds.
Emerging areas of mechanistic investigation include:
Target Identification and Validation : For derivatives of this compound with known biological effects, identifying the specific cellular targets is a crucial next step. Techniques such as chemical proteomics and genetic screening can be employed to pinpoint the proteins or pathways that these compounds modulate.
Understanding Resistance Mechanisms : In the context of antimicrobial or anticancer agents, understanding how resistance develops is critical for designing next-generation drugs that can overcome it. This involves studying the genetic and biochemical changes in target organisms or cells that lead to reduced sensitivity.
Polypharmacology : It is increasingly recognized that many drugs exert their effects by interacting with multiple targets. Exploring the polypharmacology of this compound derivatives could reveal new therapeutic opportunities and potential side effects. For example, some benzoxazoles are known to inhibit DNA gyrase, suggesting a potential antibacterial mechanism. nih.govresearchgate.net
Systems Biology Approaches : Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of how a compound affects a biological system. This systems-level understanding can uncover novel mechanistic insights and biomarkers of drug response.
Sustainable and Eco-friendly Chemical Processes
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and production. nih.gov For this compound, the development of sustainable and eco-friendly processes is a key future direction.
Key aspects of this green transition include:
Use of Renewable Feedstocks : The seventh principle of green chemistry encourages the use of renewable raw materials. skpharmteco.com Research into synthesizing the benzoxazole scaffold from biomass-derived starting materials is an important long-term goal.
Green Solvents : Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents can significantly reduce the environmental impact of chemical processes. mdpi.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry.
| Green Chemistry Principle | Application in this compound Synthesis | Environmental Benefit |
|---|---|---|
| Renewable Feedstocks | Synthesis from biomass-derived starting materials. skpharmteco.com | Reduced reliance on fossil fuels. |
| Green Solvents | Use of water, supercritical CO2, or deep eutectic solvents. mdpi.com | Minimized solvent waste and toxicity. |
| Atom Economy | Designing reactions that minimize byproduct formation. | Reduced chemical waste. |
| Catalyst Reusability | Employing recoverable and reusable catalysts. nih.gov | Less catalyst waste and lower costs. |
Q & A
What are the common synthetic routes for 2-(p-Aminoanilino)benzoxazole derivatives, and how do they compare in efficiency?
Basic
The synthesis typically involves cyclocondensation of 2-aminophenol derivatives with carbonyl-containing precursors. For example, 2-(2’-hydroxyphenyl)benzoxazole derivatives are synthesized via acid-catalyzed reactions between 2-aminophenol and substituted salicylaldehydes under reflux conditions . Alternative routes include Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions, as demonstrated using Pd(PPh₃)₄ catalyst in dioxane/water (5:1) at 80°C under inert gas . Efficiency varies with substituent reactivity, solvent choice, and catalyst loading.
How can Suzuki-Miyaura cross-coupling be optimized to functionalize 2-aminobenzoxazole scaffolds for antifungal applications?
Advanced
Optimization focuses on catalyst selection, solvent ratios, and temperature. A validated protocol uses Pd(PPh₃)₄ (0.01 mmol) with K₂CO₃ (0.752 mmol) in dioxane/water (5:1) at 80°C under N₂, achieving yields >85% for aryl boronic acid couplings . Post-reaction purification via silica gel chromatography ensures product purity. Substituents at the para position of the benzoxazole ring enhance antifungal activity by improving hydrophobic interactions with fungal enzyme active sites .
What in vitro assays are used to evaluate the anticancer potential of benzoxazole derivatives?
Basic
Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., MCF-7, HeLa). For example, triazole-tagged benzoxazoles showed IC₅₀ values <10 µM in breast cancer cells via apoptosis induction . Mechanistic studies include flow cytometry for cell cycle arrest analysis and mitochondrial membrane potential assays.
How do structural modifications at the benzoxazole core influence binding affinity to fungal targets like CYP51?
Advanced
Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position enhance antifungal activity by increasing electrophilicity and disrupting fungal membrane biosynthesis. Docking studies reveal that 2-aminobenzoxazoles with 4-chlorophenyl substituents form stable hydrogen bonds with CYP51’s heme cofactor, reducing ergosterol synthesis . MIC values correlate with substituent hydrophobicity (logP), where optimal logP ranges between 2.5–3.5 .
What safety protocols are critical when handling 2-aminobenzoxazole derivatives?
Basic
Adhere to GHS guidelines: use nitrile gloves, lab coats, and eye protection (H319: eye irritation). Avoid ingestion (H302) and environmental release (P273). Work in a fume hood with proper ventilation and decontaminate spills with 10% sodium bicarbonate .
How can DFT and molecular docking resolve discrepancies in reported anticancer activities of benzoxazole analogs?
Advanced
DFT calculations (B3LYP/6-311++G(d,p)) optimize molecular geometries and predict frontier molecular orbitals (HOMO-LUMO gaps), correlating electronic properties with cytotoxicity. For example, benzoxazoles with lower HOMO-LUMO gaps (4.2–4.5 eV) exhibit higher reactivity and anticancer activity . Docking against SOCS-2 protein (AutoDock Vina) identifies binding modes, where substituents like bromophenyl enhance hydrophobic interactions (ΔG = -9.2 kcal/mol) .
What methodologies evaluate the photostability of 2-(2’-hydroxyphenyl)benzoxazole derivatives for UV filter applications?
Basic
Photostability is tested via accelerated UV irradiation (e.g., 300–400 nm, 50 W/m²) over 24 hours. Sun Protection Factor (SPF) is calculated using UV-Vis spectroscopy and the Mansur equation. Derivatives with amino groups at the 4’-position retain >90% SPF post-irradiation due to intramolecular H-bonding stabilizing the excited state .
What mechanisms explain dual fluorescence in 2-(2’-hydroxyphenyl)benzoxazole derivatives?
Advanced
Dual fluorescence arises from excited-state intramolecular proton transfer (ESIPT) and upper excited-state decay pathways. Time-resolved fluorescence spectroscopy reveals two emissive states: a normal enol form (λem ≈ 400 nm) and a keto tautomer (λem ≈ 550 nm) . Branching ratios depend on solvent polarity; non-polar solvents favor ESIPT, while polar solvents stabilize charge-transfer states .
How does SERS enhance the analysis of benzoxazole-protein interactions?
Advanced
Surface-enhanced Raman spectroscopy (SERS) using Ag nanoparticles amplifies Raman signals by 10⁶–10⁸×, enabling detection of binding-induced conformational changes. For 2-(p-bromophenyl)benzoxazole, SERS reveals π-stacking interactions with serum albumin via shifts in C-Br stretching modes (250 cm⁻¹ → 265 cm⁻¹) . DFT simulations validate orientation-dependent signal enhancements.
What strategies address contradictions in antifungal activity data across structurally similar analogs?
Advanced
Systematic SAR studies identify critical substituents. For example, 4-fluorophenyl analogs show higher MIC values (16 µg/mL) against Candida albicans compared to 4-chlorophenyl derivatives (4 µg/mL) due to enhanced membrane permeability . Meta-analysis of LogD and pKa values reconciles discrepancies, with optimal antifungal activity at LogD ~2.8 .
How are benzoxazole-based PET probes optimized for blood-brain barrier (BBB) permeability?
Advanced
Derivatives like BF-227 are modified with fluoroethoxy groups to enhance lipophilicity (clogP = 2.1) and reduce P-glycoprotein efflux. In vivo PET imaging in mice shows BBB permeability (>0.8 SUV) and specific binding to amyloid-β plaques (Kd = 1.2 nM) . LogD values between 1.5–2.5 balance solubility and membrane penetration.
What computational tools predict the ESIPT efficiency of benzoxazole derivatives?
Advanced
TD-DFT (CAM-B3LYP/6-31+G(d)) calculates potential energy curves for proton transfer, identifying barriers <5 kcal/mol as optimal for ESIPT . Solvent effects are modeled using the polarizable continuum model (PCM), where dielectric constants >30 inhibit proton transfer due to stabilization of the enol form .
How do MD simulations validate the stability of benzoxazole-protein complexes?
Advanced
GROMACS simulations (CHARMM36 force field) over 100 ns show stable RMSD values (<2.0 Å) for benzoxazole-SOCS-2 complexes. Residues like Arg54 and Tyr89 maintain hydrogen bonds (occupancy >80%), confirming binding stability . MM-PBSA calculations estimate binding free energies (ΔGbind = -35 kcal/mol), correlating with experimental IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
